2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxazole
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Overview
Description
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxazole is an organoboron compound that features a pyridine ring substituted with an oxazole ring and a dioxaborolane group. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxazole typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reactions are typically carried out under controlled temperatures and pressures to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases and Acids: Employed in substitution and cyclization reactions to control the reaction environment.
Oxidizing and Reducing Agents: Utilized to convert the compound into different oxidation states.
Major Products
Boronic Acids: Formed through oxidation reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Coupled Products: Obtained from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxazole involves its ability to form stable complexes with various molecular targets. The dioxaborolane group can interact with hydroxyl and amino groups, making it a versatile ligand in coordination chemistry . The compound can also participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxazole is unique due to its combination of a pyridine ring, oxazole ring, and dioxaborolane group. This structure imparts high stability and reactivity, making it suitable for a wide range of applications in organic synthesis, biological research, and material science .
Properties
Molecular Formula |
C14H17BN2O3 |
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Molecular Weight |
272.11 g/mol |
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazole |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)10-5-6-11(17-9-10)12-16-7-8-18-12/h5-9H,1-4H3 |
InChI Key |
UJHAWKSIAUYNSW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=NC=CO3 |
Origin of Product |
United States |
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